1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Overview
Description
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The molecular structure of azetidine derivatives can vary significantly depending on the specific substituents attached to the azetidine ring . For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid .Chemical Reactions Analysis
Azetidine derivatives can participate in a variety of chemical reactions. For example, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was obtained via [3+2] cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary significantly depending on the specific substituents attached to the azetidine ring. For example, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride has a molecular weight of 243.18 and is a powder at room temperature .Scientific Research Applications
Asymmetric Synthesis and Transformation
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is involved in asymmetric synthesis and transformation into other chemical structures. Studies have shown methods for the asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones, leading to novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. These syntheses use reduction methods and cyclization techniques to obtain functionalized piperazines and 1,4-diazepanes (Van Brabandt, Vanwalleghem, D’hooghe, & de Kimpe, 2006).
Synthesis of Tricyclic 1,4-Diazepine Derivatives
Novel tricyclic 1,4-diazepine derivatives have been synthesized, incorporating the azetidin-2-one moiety into the 1,4-diazepine scaffold. This process involves cycloaddition of functionalized ketenes to imine C═N bonds, leading to the preparation of compounds with potential biological interest (Stroganova, Vasilin, Kovalenko, & Krapivin, 2017).
Synthesis of β-Lactam-Containing Heterocycles
β-Lactams, including 1,4-diazepanes, have been synthesized through domino processes involving aza-Nazarov reagents. This synthesis uses simple starting materials and can be performed under solvent-free conditions, leading to the creation of various heterocyclic structures (Maiti, Leonardi, Cores, Tenti, Ramos, Villacampa, & Menéndez, 2020).
Development of Building Blocks for Drug Discovery
4-3-((Hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine have been developed, demonstrating increased size and conformational flexibility compared to parent heterocycles. This development indicates their potential utility as building blocks in drug discovery (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
Safety And Hazards
Future Directions
Azetidine derivatives have been used in the synthesis of various pharmaceutically active agents, including the positive allosteric modulators of GABA A . This suggests that “1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane” and similar compounds could have potential applications in drug development.
properties
IUPAC Name |
azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXCPKZGJAJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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